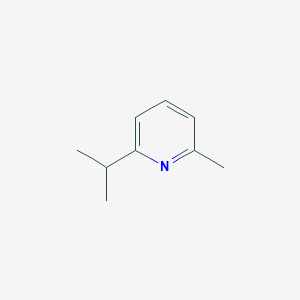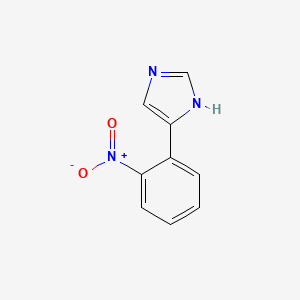
N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine
説明
“N,N-Bis(4-(9H-carbazol-9-yl)phenyl)perylen-3-amine” is a complex organic compound. It is related to other compounds such as tris(4-carbazoyl-9-ylphenyl)amine (TCTA) and 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, which are electron-rich and have been used in various applications .
Synthesis Analysis
The synthesis of similar compounds has been achieved through Suzuki coupling reactions . For example, a series of hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives were synthesized by Suzuki coupling reactions . The synthesis of “this compound” could potentially follow a similar pathway.Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple aromatic rings and nitrogen atoms. The carbazole units and triarylamine at the core make the compound electron-rich .Chemical Reactions Analysis
Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds have shown good thermal stabilities with high glass transition temperatures . The compound is likely to be solid at room temperature .作用機序
Safety and Hazards
特性
IUPAC Name |
N,N-bis(4-carbazol-9-ylphenyl)perylen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H35N3/c1-5-22-50-41(14-1)42-15-2-6-23-51(42)58(50)39-30-26-37(27-31-39)57(38-28-32-40(33-29-38)59-52-24-7-3-16-43(52)44-17-4-8-25-53(44)59)54-35-34-48-46-19-10-13-36-12-9-18-45(55(36)46)47-20-11-21-49(54)56(47)48/h1-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPNHLHHCDIPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C1C2=CC=CC3=C2C(=CC=C3)C2=C1C9=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732579 | |
| Record name | N,N-Bis[4-(9H-carbazol-9-yl)phenyl]perylen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519180-18-8 | |
| Record name | N,N-Bis[4-(9H-carbazol-9-yl)phenyl]perylen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)

![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)


![4-Hydrazinylpyrido[3,2-d]pyrimidine](/img/structure/B3352917.png)


![Ethyl [(1H-imidazol-2-yl)methyl]carbamate](/img/structure/B3352938.png)



![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)